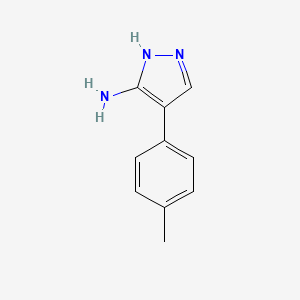

4-(4-methylphenyl)-1H-pyrazol-5-amine

CAS No.: 40545-63-9

Cat. No.: VC2022280

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40545-63-9 |

|---|---|

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 4-(4-methylphenyl)-1H-pyrazol-5-amine |

| Standard InChI | InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |

| Standard InChI Key | VNDBRCBZFIAMRE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(NN=C2)N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(NN=C2)N |

Introduction

Chemical Structure and Properties

4-(4-methylphenyl)-1H-pyrazol-5-amine belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound features a 4-methylphenyl (p-tolyl) group at position 4 and an amine group at position 5 of the pyrazole ring.

Basic Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 40545-63-9 |

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.21 g/mol |

| Physical Appearance | Solid at room temperature |

| Solubility | Moderate solubility in organic solvents |

| Structure | Five-membered pyrazole ring with p-tolyl and amine substituents |

Table 1: Physical and chemical properties of 4-(4-methylphenyl)-1H-pyrazol-5-amine

Chemical Identifiers

The compound can be identified using several standardized chemical nomenclature systems:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |

| SMILES | CC1=CC=C(C=C1)C2=C(NN=C2)N |

| IUPAC Name | 4-(4-methylphenyl)-1H-pyrazol-5-amine |

Table 2: Chemical identifiers of 4-(4-methylphenyl)-1H-pyrazol-5-amine

Alternative Names and Synonyms

The compound is known by various synonyms in scientific literature and chemical databases:

-

4-(p-Tolyl)-1H-pyrazol-3-amine

-

1H-Pyrazol-3-amine, 4-(4-methylphenyl)-

-

1H-pyrazol-5-amine, 4-(4-methylphenyl)-

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-(4-methylphenyl)-1H-pyrazol-5-amine and related pyrazole derivatives.

General Synthetic Approaches

The synthesis of pyrazole derivatives typically proceeds through the following general approaches:

-

Hydrazone Formation and Cyclization: Formation of hydrazones from appropriate precursors, followed by cyclization reactions.

-

Precursor-Based Synthesis: Using precursors such as 4-methylacetophenone and hydrazine hydrate to build the pyrazole core structure.

-

Industrial Scale Production: Continuous flow reactors are often employed in industrial settings to enhance efficiency and improve yield.

Specific Synthetic Pathway

A regiospecific synthesis pathway can be implemented as demonstrated for similar pyrazole derivatives:

-

A precursor such as benzoylacetonitrile can be treated with appropriate hydrazinium compounds (e.g., 4-methylphenyl hydrazinium chloride) under reflux conditions.

-

The reaction mixture is typically processed through extraction with dichloromethane/water, followed by drying, filtration, and solvent removal.

-

The crude product may be recrystallized from appropriate solvents to obtain the pure compound .

Spectroscopic Characterization

Structural confirmation of 4-(4-methylphenyl)-1H-pyrazol-5-amine typically involves various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected characteristic signals in the 1H NMR spectrum include:

-

Methyl protons of the p-tolyl group (singlet, typically around δ 2.3-2.4 ppm)

-

Aromatic protons of the phenyl ring (multiplets in the region δ 7.0-7.8 ppm)

-

Pyrazole C-H proton (singlet, typically around δ 5.9-6.0 ppm)

-

Amine protons (broad signal, often in the region δ 4.5-5.5 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would typically include:

-

N-H stretching of the amine group (3300-3500 cm-1)

-

C=N stretching of the pyrazole ring (1600-1650 cm-1)

-

Aromatic C=C stretching (1450-1600 cm-1)

-

C-H stretching of the methyl group (2850-2950 cm-1)

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak corresponding to the molecular weight (173.21)

-

Characteristic fragmentation patterns of the pyrazole ring and p-tolyl substituents

Biological Activities and Applications

4-(4-methylphenyl)-1H-pyrazol-5-amine belongs to a class of compounds with significant biological potential. Research findings indicate a range of applications and activities:

Pharmacological Activities

| Activity Type | Mechanism/Target | Potential Applications |

|---|---|---|

| Anti-inflammatory | Enzyme inhibition, receptor interactions | Treatment of inflammatory conditions |

| Antimicrobial | Cell wall disruption, enzyme inhibition | Antibacterial and antifungal agents |

| Anticancer | Enzyme inhibition, apoptosis induction | Cancer therapeutics |

| Antioxidant | Free radical scavenging | Neurodegenerative diseases, aging |

Table 3: Biological activities of pyrazole derivatives including 4-(4-methylphenyl)-1H-pyrazol-5-amine

Mechanism of Action

The biological activities of this compound and related pyrazole derivatives often involve:

-

Enzyme Inhibition: Interaction with specific enzymes that are involved in disease processes.

-

Receptor Binding: Binding to cellular receptors to modulate physiological responses.

-

Signal Transduction: Interference with cellular signaling pathways that regulate various biological processes.

Chemical Reactivity Relevant to Biological Activity

The reactivity of 4-(4-methylphenyl)-1H-pyrazol-5-amine is characterized by:

-

The amine group, which can participate in hydrogen bonding and nucleophilic reactions.

-

The nitrogen atoms in the pyrazole ring, which can function as hydrogen bond acceptors.

-

The aromatic p-tolyl group, which can engage in hydrophobic interactions with biological targets .

Research Findings and Developments

Recent studies on 4-(4-methylphenyl)-1H-pyrazol-5-amine and structurally related compounds have provided valuable insights into their potential applications.

Structure-Activity Relationships

Research has revealed important correlations between structural features and biological activities:

-

The position and nature of substituents on the pyrazole ring significantly influence biological activity.

-

The presence of the p-tolyl group at position 4 contributes to specific pharmacological properties.

-

Modification of the amine group can lead to derivatives with enhanced or altered biological activities .

Crystallographic Studies

X-ray crystallographic analyses of pyrazole derivatives similar to 4-(4-methylphenyl)-1H-pyrazol-5-amine have revealed:

-

The orientation of the pyrazole ring relative to the phenyl substituent.

-

Hydrogen bonding patterns involving the amine group.

-

Crystal packing arrangements influenced by intermolecular interactions .

Comparison with Related Compounds

| Compound | Structural Difference | Notable Properties |

|---|---|---|

| 4-(4-methylphenyl)-1H-pyrazol-5-amine | Reference compound | Basic pyrazole with amine and p-tolyl groups |

| 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | Addition of bromo and methyl groups | Enhanced lipophilicity, altered biological activity |

| 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine | Addition of phenyl group at position 3 | Changed electronic distribution, different receptor interactions |

| 4-Phenyl-1H-pyrazol-5-amine | Replacement of p-tolyl with phenyl | Slightly altered hydrophobicity and binding profile |

Table 4: Comparison of 4-(4-methylphenyl)-1H-pyrazol-5-amine with structurally related compounds

Future Research Directions

Based on current knowledge of 4-(4-methylphenyl)-1H-pyrazol-5-amine and related pyrazole derivatives, several promising research directions emerge:

Medicinal Chemistry Developments

-

Development of more potent and selective derivatives through strategic structural modifications.

-

Exploration of hybrid molecules combining the pyrazole core with other pharmacophores.

-

Investigation of structure-activity relationships to optimize biological activities.

Synthetic Methodology Improvements

-

Development of more efficient and environmentally friendly synthetic routes.

-

Application of flow chemistry and other modern synthetic techniques to improve yields and purity.

-

Exploration of stereoselective synthesis approaches for chiral derivatives.

Biological Evaluation

-

Comprehensive screening against diverse disease targets to identify new therapeutic applications.

-

Detailed mechanistic studies to elucidate precise modes of action.

-

In vivo evaluation of promising candidates for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume